Trione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-3-5-7-16-11(18)9(10(14)15)12(19)17(13(16)20)8-6-4-2/h18H,3-8H2,1-2H3,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYADQIFGGIKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Triazolo[1,2-a]indazole-trione Derivatives
Heterogeneous Catalysis Using Functionalized Graphene Oxide
A three-component reaction involving aldehydes, dimedone, and urazole derivatives under solvent-free conditions at 90°C produces triazolo[1,2-a]indazole-triones with 91–97% yields. The catalyst, graphene oxide functionalized with silica/nitrogen and chelated with cobalt(II) (GO/f-SiO2/Co), is synthesized via hybrid silane attachment and characterized by FT-IR, XRD, and TEM. Its high surface area (BET: 318 m²/g) and thermal stability (TGA: stable up to 300°C) enable six reuse cycles without significant activity loss.
Table 1: Reaction Conditions for Triazolo[1,2-a]indazole-trione Synthesis
| Starting Materials | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Aldehyde, dimedone, urazole | GO/f-SiO2/Co (3%) | 90°C | 45 min | 91–97% |
Preparation of 1,3,5-Trioxane-2,4,6-trione (Cyclic CO2 Trimer)
Four-Step Synthesis via Chlorination and Ozonolysis
This method involves:
- Chlorination : Isobutyraldehyde reacts with Cl2 to form 2-chloro-2-methylpropanal.
- Trimerization : Chloro-isobutyraldehyde cyclizes into 2,4,6-tris(chloromethyl)-1,3,5-trioxane.
- Dehydrochlorination : Elimination of HCl yields 2,4,6-tri(isopropylidene)-1,3,5-trioxane.
- Ozonolysis : Oxidative cleavage at −80°C in methanol/dichloromethane produces 1,3,5-trioxane-2,4,6-trione, detectable by 13C NMR (δ = 156 ppm for carbonyl).
The trimer decomposes to CO2 with a half-life of 40 minutes at −40°C, confirming its metastability.
Table 2: Key Parameters for CO2 Trimer Synthesis
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Chlorination | Cl2, H2SO4, 0°C | 2-Chloro-2-methylpropanal | 87% |
| Ozonolysis | O3, CH3OH/CH2Cl2, −80°C | 1,3,5-Trioxane-2,4,6-trione | 64% |
Spiro[indoline-3,9′-xanthene]trione via Aqueous-Phase Cyclization
Magnesium Perchlorate-Catalyzed Condensation
Isatins and 1,3-cyclohexanedione condense in 50% aqueous ethanol at 80°C using Mg(ClO4)2 (10 mol%), forming spirocycles in 85–92% yields. The mechanism proceeds via a hydroxyl intermediate, which dehydrates to form the spiro-xanthene-trione framework.
Table 3: Substrate Scope for Spiro[indoline-3,9′-xanthene]this compound
| Isatin Substituent | Product Yield | Melting Point (°C) |
|---|---|---|
| 5-Fluoro | 89% | 336–337 |
| 5-Nitro | 85% | 342–344 |
| 7-Chloro | 91% | 329–331 |
Pteridine-2,4,6-trione Derivatives via Alkylation and Aromatization
Multi-Step Synthesis from Chloride Precursors
Alkylation of 6-chloropteridine with ω-bromoalcohols, followed by nitration and DDQ-mediated aromatization, yields N5-alkylated pteridine-2,4,6-triones. For example, reaction with isobutyl iodide affords a 5:1 ratio of N- to O-alkylated products, with the N-alkyl isomer isolated in 75% yield after nitration.
Comparative Analysis of this compound Synthesis Methods
Efficiency and Environmental Impact
- Catalyst Reusability : GO/f-SiO2/Co outperforms homogeneous catalysts (e.g., Mg(ClO4)2) due to its recyclability.
- Solvent Use : Solvent-free conditions in triazoloindazole-trione synthesis reduce waste, whereas aqueous ethanol in spirocyclization balances sustainability and efficiency.
- Temperature Sensitivity : CO2 trimer synthesis requires cryogenic conditions (−80°C), limiting scalability.
Table 4: Advantages and Limitations of this compound Preparation Methods
| Compound | Advantages | Limitations |
|---|---|---|
| Triazolo[1,2-a]indazole-trione | High yields, solvent-free, reusable catalyst | High catalyst synthesis cost |
| 1,3,5-Trioxane-2,4,6-trione | Novel CO2-based structure | Thermal instability, low yield |
| Spiro[indoline-3,9′-xanthene]this compound | Aqueous conditions, broad substrate scope | Requires toxic Mg(ClO4)2 |
Chemical Reactions Analysis
AH3960 undergoes various chemical reactions, including:
Oxidation: AH3960 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: AH3960 can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AH3960 has a wide range of scientific research applications, including:
Chemistry: AH3960 is used as a tool compound to study the binding and inhibition of androgen receptors and the activation of PTHR1.
Biology: The compound is used to investigate the role of androgen receptors and PTHR1 in various biological processes, including cell differentiation and bone metabolism.
Medicine: AH3960 is studied for its potential therapeutic applications in diseases related to androgen receptor signaling, such as prostate cancer, and conditions involving PTHR1, such as osteoporosis.
Industry: While not widely used in industrial applications, AH3960 serves as a valuable research tool in the development of new drugs and therapeutic agents
Mechanism of Action
AH3960 exerts its effects by binding to specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-Triones vs. Alkylated Derivatives
- Barbituric acid (pyrimidine-2,4,6-trione) has a gas-phase acidity (GA) of 1,330 kJ/mol , while its 5,5-diethyl derivative exhibits reduced acidity (1,315 kJ/mol ) due to electron-donating alkyl groups stabilizing the conjugate base .
- Biological Activity : Alkylation at the 5-position enhances lipophilicity and bioavailability. For example, 5,5-diethylbarbituric acid is a more potent central nervous system depressant than the parent trione .
Spiro-Triones vs. Linear Analogues
- Spiro-[acridine-9,2′-indoline]-1,3,8-trione derivatives (e.g., 1a–1j) show superior anticancer activity compared to non-spiro triones. The spiro architecture induces conformational rigidity, improving target binding (e.g., IC₅₀ values ≤10 µM in some cases) .
- Synthetic Efficiency : Spiro-triones are synthesized via one-pot reactions with yields >75%, whereas linear analogues require multi-step protocols with lower efficiency .
Bridged Bicyclic Triones: Symmetry vs. Asymmetry
- Guttiferone G (symmetrical [3.3.1] bicyclic this compound) allows late-stage introduction of chirality, simplifying synthetic routes. In contrast, hyperforin (asymmetrical) requires enantioselective methods, increasing complexity .
- Stability : Symmetrical triones (e.g., naphthacene-5,6,11(12H)-trione) are stabilized by bulky C7 substituents (methyl or aryl groups), preventing oxidative degradation .
Imidazolidine-Triones vs. Classical Cholinesterase Inhibitors
- Imidazolidine-2,4,5-trione derivatives exhibit IC₅₀ values as low as 1.66 µM against acetylcholinesterase (AChE), outperforming rivastigmine (IC₅₀ = 6.7 µM). Their fused-ring system enhances π-π stacking with the enzyme’s active site .
- Lipophilicity : Log Kow values for imidazolidine-triones range from 2.1–3.5, compared to 1.8 for rivastigmine, suggesting better blood-brain barrier penetration .
Pyrimidine-Triones in Enzyme Inhibition
- Pyrimidine-2,4,6-trione derivatives inhibit aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) with Ki values <10 µM. Substitutions at position 5 (e.g., furan-2-ylmethylidene) enhance binding affinity, while chloride substituents reduce activity (e.g., compound 2b vs. 2a) .
Critical Analysis
Triones demonstrate remarkable versatility, but their utility depends on structural nuances:
- Substituent Effects : Alkyl or aryl groups modulate acidity, stability, and bioactivity (e.g., 5,5-dialkyl barbiturates vs. C7-substituted naphthacene-triones ).
- Symmetry : Symmetrical triones (e.g., guttiferone G) simplify synthetic strategies, whereas asymmetrical variants (e.g., hyperforin) pose synthetic challenges .
- Biological Performance : Fusion of this compound cores with heterocycles (e.g., imidazolidine or acridine) enhances target engagement, as seen in cholinesterase and anticancer assays .
Biological Activity
Trione, particularly in the context of pyrimidine-2,4,6-trione derivatives, has garnered attention for its biological activity, especially related to neurodegenerative diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects and potential therapeutic applications of this compound compounds.
Overview of this compound Compounds
This compound compounds, specifically pyrimidine-2,4,6-triones (PYT), have shown promise in pharmacological applications. These compounds are characterized by their ability to penetrate the blood-brain barrier and exhibit low toxicity, making them suitable candidates for treating conditions such as amyotrophic lateral sclerosis (ALS) and various cancers .
The biological activity of this compound compounds is primarily attributed to their interaction with cellular proteins involved in disease mechanisms. For instance, PYT derivatives have demonstrated the ability to inhibit the aggregation of mutant SOD1 proteins, which is a hallmark of ALS. The protective effects against cytotoxicity induced by these aggregates were assessed using a cultured PC12 cell model. In these studies, compounds exhibited 100% efficacy in protecting cells from mutant SOD1-induced cytotoxicity while reducing protein aggregation .
Cytotoxicity Assays
Research has shown that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7 | K562 (Leukemia) | < 10 |
| Compound 7 | HCT116 (Colon Cancer) | < 10 |
| Compound 7 | A549 (Lung Cancer) | > 10 |
These results indicate that specific this compound derivatives can selectively target cancer cells while sparing normal cells .
ADME Properties
The pharmacokinetic properties of this compound compounds were evaluated through in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Notably:
- Compound 7 showed optimal solubility and stability profiles.
- Plasma protein binding was approximately 95% in rat plasma and 90% in human plasma at a concentration of 2 µM.
These characteristics suggest that this compound compounds may have favorable pharmacokinetic profiles for further development .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound compounds:
- ALS Treatment : A study involving PYT derivatives demonstrated their efficacy in protecting neuronal cells from mutant SOD1 toxicity. The findings suggest that these compounds could be developed into novel therapeutics for ALS .
- Cancer Research : Various derivatives have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The most effective compounds were identified based on their IC50 values across different cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
